An In-depth Technical Guide to the Predicted Molecular Structure and Properties of N-cyano-N-methylpyridine-3-carboxamide
An In-depth Technical Guide to the Predicted Molecular Structure and Properties of N-cyano-N-methylpyridine-3-carboxamide
A Note on the Predictive Nature of this Document: As of the date of this publication, N-cyano-N-methylpyridine-3-carboxamide is not a widely documented compound in publicly available scientific literature. Therefore, this technical guide has been constructed by a senior application scientist to provide a predictive overview of its molecular structure, properties, and potential applications based on a thorough analysis of its constituent chemical moieties: the pyridine-3-carboxamide core, the N-methyl group, and the N-cyano substituent. The information herein is derived from established principles of organic chemistry and extensive data on analogous structures.
Introduction: A Molecule of Potential Interest
The pyridine ring is a cornerstone of numerous pharmaceuticals and biologically active compounds. Its derivatives, particularly pyridine-3-carboxamides (nicotinamides), are of significant interest in drug development.[1] The introduction of a cyano group often imparts unique electronic properties and biological activities, with cyanopyridine derivatives showing promise as anticancer, antimicrobial, and anticonvulsant agents.[2][3] The addition of an N-cyano-N-methyl moiety to the pyridine-3-carboxamide scaffold is predicted to create a molecule with a distinct combination of steric and electronic features, making it a compelling candidate for investigation in medicinal chemistry and materials science. This guide provides a foundational understanding of the anticipated characteristics of N-cyano-N-methylpyridine-3-carboxamide.
Predicted Molecular Structure and Physicochemical Properties
The molecular structure of N-cyano-N-methylpyridine-3-carboxamide is predicted to exhibit a blend of features from its parent components. The pyridine-3-carboxamide core provides a rigid, aromatic platform, while the N-cyano-N-methyl group introduces a unique electronic and steric profile.
Predicted Crystallographic and Conformational Analysis
Based on studies of similar N-cyano amides, the N-cyano-N-methylcarboxamide group is expected to have a largely planar geometry due to the sp2 hybridization of the carbonyl carbon and the nitrogen atom.[4] The bond between the carbonyl carbon and the nitrogen of the N-cyano-N-methyl group is predicted to have reduced double bond character compared to a typical amide, which could influence its reactivity.[4]
The rotational barrier around the pyridine-C(O) bond will likely favor a conformation where the carbonyl group is oriented away from the pyridine nitrogen to minimize steric hindrance. Computational studies on pyridine-3-carboxamide suggest the E-conformer is more stable.[5]
A proposed workflow for the crystallographic analysis of N-cyano-N-methylpyridine-3-carboxamide is outlined below:
Predicted Physicochemical Properties
The physicochemical properties of N-cyano-N-methylpyridine-3-carboxamide are anticipated to be influenced by the polar carboxamide and cyano groups, as well as the aromatic pyridine ring.
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C₈H₇N₃O | Based on the chemical structure. |
| Molecular Weight | ~161.16 g/mol | Calculated from the molecular formula. |
| Melting Point | Moderately high | Aromatic core and polar groups suggest a solid at room temperature. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water. | Based on the properties of similar pyridine carboxamides. |
| LogP | 0.5 - 1.5 | Estimated based on the presence of both polar and nonpolar groups. |
Proposed Synthesis and Reactivity
The synthesis of N-cyano-N-methylpyridine-3-carboxamide can be approached through several established methods for the formation of N-cyano amides.
Proposed Synthetic Protocol
A plausible synthetic route involves the N-cyanation of a precursor, N-methylpyridine-3-carboxamide. An umpolung strategy using O-tosyl hydroxamates has been shown to be effective for the synthesis of N-cyano amides under mild, transition-metal-free conditions.[6]
Step 1: Synthesis of N-methylpyridine-3-carboxamide
-
To a solution of nicotinoyl chloride (1 equivalent) in a suitable solvent (e.g., dichloromethane), add methylamine (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methylpyridine-3-carboxamide.
Step 2: Synthesis of N-cyano-N-methylpyridine-3-carboxamide
-
Prepare the O-tosyl hydroxamate of N-methylpyridine-3-carboxamide by reacting it with hydroxylamine, followed by tosyl chloride.
-
To a solution of the O-tosyl hydroxamate (1 equivalent) in acetonitrile, add trimethylsilyl cyanide (TMSCN, 1.5 equivalents) and cesium fluoride (CsF, 2.0 equivalents) at 0 °C.[6]
-
Stir the reaction mixture for 8-20 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to obtain N-cyano-N-methylpyridine-3-carboxamide.
Predicted Reactivity
The N-cyano-N-methylcarboxamide group is expected to be the primary site of reactivity. The reduced double bond character of the amide C-N bond may render the carbonyl carbon more susceptible to nucleophilic attack.[4] The cyano group itself can participate in cycloaddition reactions.[7] The pyridine ring can undergo electrophilic substitution, although it will be deactivated by the electron-withdrawing carboxamide group.
Predicted Spectroscopic and Analytical Characterization
A combination of spectroscopic techniques will be essential for the structural elucidation and purity assessment of N-cyano-N-methylpyridine-3-carboxamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the N-methyl group. The pyridine protons will likely appear in the aromatic region (δ 7.0-9.0 ppm), with their chemical shifts and coupling patterns being indicative of the 3-substitution pattern. The N-methyl protons are predicted to appear as a singlet in the range of δ 3.0-3.5 ppm.[8]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the pyridine ring carbons, the carbonyl carbon, the cyano carbon, and the N-methyl carbon. The carbonyl carbon is expected to be in the range of δ 160-170 ppm, while the cyano carbon will likely appear around δ 115-120 ppm.[8]
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Reference |
| C≡N (Nitrile) | ~2250 | [9] |
| C=O (Amide) | ~1700-1740 | [9] |
| C-H (Aromatic) | >3000 | [10] |
| C=C, C=N (Aromatic Ring) | ~1400-1600 | [11][12] |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern. Electron ionization (EI) is expected to produce a molecular ion peak corresponding to the molecular weight of the compound (~161 m/z). Fragmentation may involve the loss of the cyano group, the methyl group, or cleavage of the amide bond.
Analytical Methodologies
A general workflow for the purification and analysis of N-cyano-N-methylpyridine-3-carboxamide would involve the following steps:
Potential Applications and Future Directions
Given the known biological activities of cyanopyridine and pyridine-3-carboxamide derivatives, N-cyano-N-methylpyridine-3-carboxamide is a promising candidate for screening in various therapeutic areas.
-
Anticancer Activity: Many cyanopyridine derivatives have shown potential as anticancer agents.[2][3]
-
Antimicrobial Activity: The pyridine and cyano moieties are present in numerous antimicrobial compounds.[13][14]
-
Enzyme Inhibition: The unique electronic nature of the N-cyano group could lead to interactions with enzyme active sites.[2]
Future research should focus on the successful synthesis and purification of N-cyano-N-methylpyridine-3-carboxamide to allow for a comprehensive evaluation of its physicochemical properties and biological activity.
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